molecular formula C11H13N3OS2 B14493863 N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine CAS No. 63504-14-3

N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine

Cat. No.: B14493863
CAS No.: 63504-14-3
M. Wt: 267.4 g/mol
InChI Key: HMRVCGNVEXCVHD-UHFFFAOYSA-N
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Description

N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine typically involves the reaction of 2-mercaptobenzothiazole with morpholine under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multicomponent reactions, microwave irradiation, and one-pot synthesis techniques . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine is unique due to its specific structure, which combines the benzothiazole ring with a morpholine moiety.

Properties

CAS No.

63504-14-3

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)morpholin-2-amine

InChI

InChI=1S/C11H13N3OS2/c1-2-4-9-8(3-1)13-11(16-9)17-14-10-7-12-5-6-15-10/h1-4,10,12,14H,5-7H2

InChI Key

HMRVCGNVEXCVHD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)NSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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